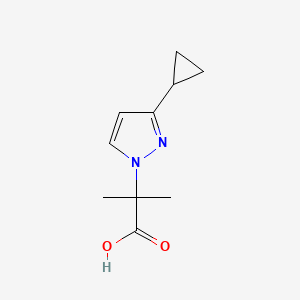

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid

Description

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a cyclopropyl group and a methylpropanoic acid moiety. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name |

2-(3-cyclopropylpyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,9(13)14)12-6-5-8(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQYXGLCVMFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents .

Chemical Reactions Analysis

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid include other pyrazole derivatives, such as:

- 3-Cyclopropyl-1H-pyrazole-1-carboxylic acid

- 2-(3-Cyclopropylpyrazol-1-yl)-4-methylpentanoic acid These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the cyclopropyl group and the methylpropanoic acid moiety in this compound distinguishes it from other pyrazole derivatives, potentially offering distinct advantages in specific applications .

Biological Activity

2-(3-Cyclopropylpyrazol-1-yl)-2-methylpropanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a pyrazole ring substituted with a cyclopropyl group and a methylpropanoic acid moiety, making it a versatile candidate for various applications in drug development and biological research.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 168.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety can bind to active sites of target proteins, modulating their activity and influencing various biochemical pathways. This interaction may lead to significant therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This action may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the efficacy of this compound against common pathogens.

- Methodology : Disc diffusion method was employed against strains such as Staphylococcus aureus and Escherichia coli.

- Results : The compound showed significant inhibition zones, indicating strong antimicrobial potential.

-

Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects using a murine model of inflammation.

- Methodology : Administration of the compound was compared with standard anti-inflammatory drugs.

- Results : The compound reduced swelling and inflammatory marker levels significantly more than the control group.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-Cyclopropyl-1H-pyrazole-1-carboxylic acid | Moderate | High |

| 4-Methylpyrazole | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.